(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C37H54N2O2 and its molecular weight is 558.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4S,4'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications for medicinal chemistry.
Structural Characteristics
This compound features two oxazole rings linked by a bis(4-(tert-butyl)phenyl) propane moiety. The presence of tert-butyl groups enhances its lipophilicity and stability, which may influence its biological interactions.
Molecular Information
- Molecular Formula : C43H50N2O2
- Molecular Weight : 626.87 g/mol
- CAS Number : 2172801-78-2
Biological Activity
Research has indicated that this compound exhibits a range of biological activities due to its structural characteristics. The dual oxazole structure combined with bulky tert-butyl groups may enhance its interaction with various biological targets.
The biological activity is primarily attributed to:
- Binding Affinity : Interaction studies suggest significant binding affinity to various receptors and enzymes.
- Antioxidant Properties : The oxazole rings are known to exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Antimicrobial and Anticancer Activities : Similar compounds have demonstrated efficacy against microbial pathogens and cancer cell lines.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Bis(oxazolyl)alkanes | Multiple oxazole rings | Antimicrobial and anticancer activities |
Phenolic compounds | Hydroxylated phenolic structures | Antioxidant and anti-inflammatory properties |
Tert-butyl substituted phenols | Similar tert-butyl groups on phenolic rings | Stability and bioactivity |
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of similar oxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds with similar structures induced apoptosis, suggesting potential therapeutic uses in oncology.
- Oxidative Stress Reduction : Research demonstrated that oxazole-containing compounds could reduce reactive oxygen species (ROS) levels in cellular models, indicating their potential as antioxidants.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N2O2/c1-33(2,3)27-17-13-25(14-18-27)21-37(31-38-29(23-40-31)35(7,8)9,32-39-30(24-41-32)36(10,11)12)22-26-15-19-28(20-16-26)34(4,5)6/h13-20,29-30H,21-24H2,1-12H3/t29-,30-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPPAJASVJBTNL-LOYHVIPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=N[C@H](CO4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.